molecular formula C20H17NO2 B14802844 1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone

Cat. No.: B14802844
M. Wt: 303.4 g/mol
InChI Key: PQGAZDLRBKNMIG-UHFFFAOYSA-N
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Description

1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone is an organic compound with a complex structure that includes a naphthyl group, a methoxy group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-aminoacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-1-naphthyl)ethanone
  • 1-(4-methoxy-1-naphthyl)ethanone
  • 2-hydroxy-4-methoxyacetophenone

Uniqueness

1-(4-{[(2-methoxy-1-naphthyl)methylene]amino}phenyl)ethanone is unique due to its specific structural features, such as the presence of both a naphthyl and methoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[4-[(2-methoxynaphthalen-1-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C20H17NO2/c1-14(22)15-7-10-17(11-8-15)21-13-19-18-6-4-3-5-16(18)9-12-20(19)23-2/h3-13H,1-2H3

InChI Key

PQGAZDLRBKNMIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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